molecular formula C7H9ClN2O2S B2803763 N-(5-amino-2-chlorophenyl)methanesulfonamide CAS No. 1156530-66-3

N-(5-amino-2-chlorophenyl)methanesulfonamide

Cat. No.: B2803763
CAS No.: 1156530-66-3
M. Wt: 220.67
InChI Key: OHRWLUAIBLJRNI-UHFFFAOYSA-N
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Description

N-(5-amino-2-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated aromatic ring with an amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature or slightly elevated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-amino-2-chlorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-2-chlorophenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro substituents on the aromatic ring enhances its reactivity and potential for diverse applications compared to simpler sulfonamides .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRWLUAIBLJRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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